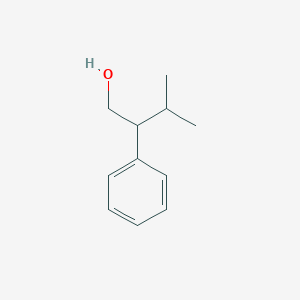
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butylphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-butylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize palladium-catalyzed reactions, such as the Suzuki coupling reaction, to introduce the tert-butylphenyl group onto the pyrrolidine ring .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the tert-butylphenyl group, resulting in different chemical and biological properties.
2-(4-tert-butylphenyl)pyrrolidine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butylphenyl group and the carboxylic acid group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
4-(2-tert-butylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)13-7-5-4-6-10(13)11-8-16-9-12(11)14(17)18/h4-7,11-12,16H,8-9H2,1-3H3,(H,17,18) |
Clé InChI |
OWZWOCHGCLWKHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C2CNCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)

![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)

![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
